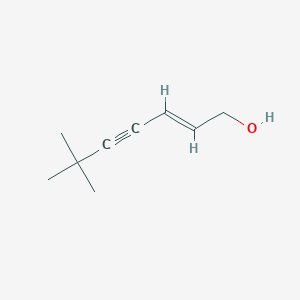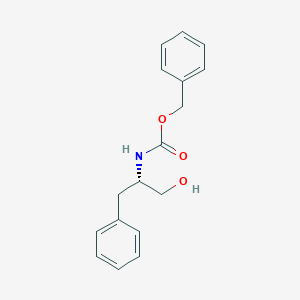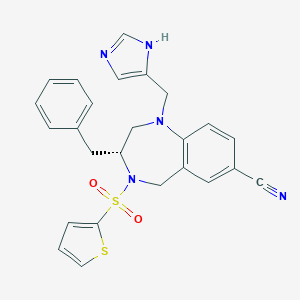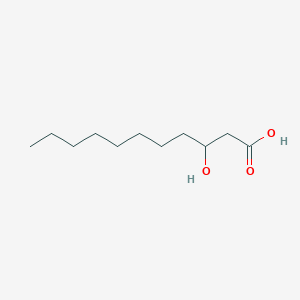
3-Hydroxyundecanoic acid
Vue d'ensemble
Description
3-Hydroxyundecanoic acid is a type of hydroxy fatty acid that has been identified in various biological contexts. It is a metabolite that can be found in the urine or serum of patients with certain metabolic conditions, such as diabetic ketoacidosis, and is not typically present in healthy individuals or diabetic patients without ketosis . This compound is also of interest in the synthesis of complex molecules and has been the target of total synthesis efforts .
Synthesis Analysis
The synthesis of 3-hydroxyundecanoic acid and its derivatives has been achieved through several methods. One approach involves the asymmetric total synthesis from commercially available precursors, utilizing key steps such as asymmetric allylboration and esterification reactions . Another efficient enantioselective synthesis route starts from epichlorohydrin, incorporating steps like Jacobsen's hydrolytic kinetic resolution (HKR), Sharpless asymmetric dihydroxylation, and regioselective opening of epoxide . The first total synthesis of a specific enantiomer of 3-hydroxyundecanoic acid was reported using asymmetric allylic alkylations and hydroboration–oxidation .
Molecular Structure Analysis
The molecular structure of 3-hydroxyundecanoic acid includes a hydroxyl group at the third carbon of an undecanoic acid chain. This functional group is crucial for the compound's reactivity and physical properties. The stereochemistry of the hydroxyl group is significant in the synthesis of enantiomerically pure forms of the compound, which are important for biological activity and material properties .
Chemical Reactions Analysis
3-Hydroxyundecanoic acid can participate in various chemical reactions due to its functional groups. It can be esterified, as seen in the synthesis of its trimer, and can undergo reactions typical of carboxylic acids and alcohols . The hydroxyl group also allows for the formation of derivatives, such as when synthesizing amphiphilic antioxidants where the hydroxyl group is modified to enhance the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxyundecanoic acid and its derivatives have been investigated, particularly in the context of their synthesis and potential applications. The purified monomers of related hydroxy fatty acids have been found to have high purity and their physical properties, such as solubility and melting point, have been characterized. Additionally, the antimicrobial activities of these compounds have been explored, indicating potential applications in medical and material sciences .
Applications De Recherche Scientifique
Biological Production and Purification
3-Hydroxyundecanoic acid can be produced through biotechnological methods. One study discusses an efficient method to prepare enantiomerically pure 3-hydroxyundecanoic acid from polyhydroxyalkanoates (PHAs) accumulated by Pseudomonas putida GPo1. The overall yield based on released monomers was around 78 wt% for certain 3-hydroxy acids, including 3-hydroxyundecanoic acid, with a purity of over 95 wt%. The study also explored the antimicrobial activities of these monomers (Ruth et al., 2007).
Chemo-enzymatic Synthesis
A chemoenzymatic synthetic method for 11-hydroxyundecanoic acid, closely related to 3-hydroxyundecanoic acid, has been investigated. This method used biotransformation of ricinoleic acid into the ester via 12-ketooleic acid, driven by recombinant Escherichia coli cells. The overall molar yield of the final product from ricinoleic acid was 55% based on the biotransformation and chemical transformation conversion yields of 84% and 65%, respectively (Jang et al., 2016).
Enzyme-catalysed Polymerization
Enzyme-catalysed condensation polymerization of 11-hydroxyundecanoic acid, which shares structural similarities with 3-hydroxyundecanoic acid, has been reported using the lipase from Candida cylindracea. This process achieved molecular weights up to 35,000, indicating potential applications in creating high-molecular-weight polyesters (O'Hagan & Zaidi, 1994).
Bio-based Production of Derivatives
3-Hydroxyundecanoic acid, as a component of the broader family of 3-hydroxy acids, is potentially valuable for the production of bio-based platform chemicals. The biosynthesis of 3-hydroxypropionic acid (3-HP), a closely related compound, has been extensively researched. Studies have explored microbial biosynthesis pathways for 3-HP, highlighting its applications in creating novel polymer materials and other derivatives, which could also be relevant for 3-hydroxyundecanoic acid (Kumar, Ashok, & Park, 2013).
Antimicrobial Properties
A study on a new fatty acid glucoside isolated from an endophytic fungus demonstrated modest inhibitory effects on Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The structure was identified as R-3-hydroxyundecanoic acid methylester-3-O-α-l-rhamnopyranoside, suggesting potential antimicrobial applications of derivatives of 3-hydroxyundecanoic acid (Zeng et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxyundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPMBPKLYEDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyundecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




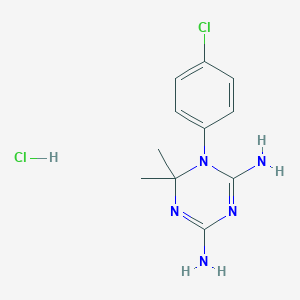


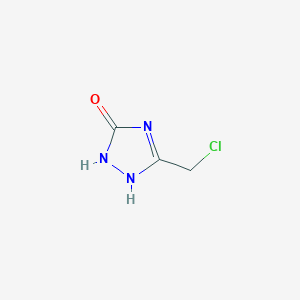

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)


